molecular formula C10H12BF3O3 B2425296 3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2096341-53-4

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2425296
CAS No.: 2096341-53-4
M. Wt: 248.01
InChI Key: XSWWHVQQUGGXQP-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O3. It is a boronic acid derivative, characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 3-isopropoxy-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the combination of the isopropoxy and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of complex molecules with specific functional groups .

Properties

IUPAC Name

[3-propan-2-yloxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)10(12,13)14/h3-6,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWWHVQQUGGXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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